molecular formula C9H14N2O2 B6272674 rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol CAS No. 2307734-42-3

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol

Cat. No.: B6272674
CAS No.: 2307734-42-3
M. Wt: 182.2
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Description

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol: is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound features a tetrahydrofuran ring substituted with a 1-methyl-1H-imidazol-2-yl group and a hydroxymethyl group. It is often used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles and electrophiles suitable for imidazole ring substitution.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of biochemical assays and probes.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

  • rac-[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanol
  • rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the imidazole or pyrazole rings.
  • Unique Properties: rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other

Properties

CAS No.

2307734-42-3

Molecular Formula

C9H14N2O2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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